4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with thioamide derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halide and the thiazole ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with a benzamide moiety instead of a thiazole ring.
N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide: Contains a pyrimidine ring and a cyclopropane carboxamide group.
Uniqueness
4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide is unique due to its combination of a thiazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity, while the trifluoromethyl group increases its lipophilicity and binding affinity for molecular targets.
Properties
Molecular Formula |
C11H8F3N3OS |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)6-2-1-3-7(4-6)16-10(18)9-8(15)5-19-17-9/h1-5H,15H2,(H,16,18) |
InChI Key |
MTZMXDXSQCRWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NSC=C2N)C(F)(F)F |
Origin of Product |
United States |
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